molecular formula C11H18ClN5O B13323580 4-Chloro-2-methyl-5-((2-(piperazin-1-yl)ethyl)amino)pyridazin-3(2H)-one

4-Chloro-2-methyl-5-((2-(piperazin-1-yl)ethyl)amino)pyridazin-3(2H)-one

Cat. No.: B13323580
M. Wt: 271.75 g/mol
InChI Key: PLKGCOSBLNPEIB-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5-((2-(piperazin-1-yl)ethyl)amino)pyridazin-3(2H)-one is a chemical compound of significant interest in medicinal chemistry research, particularly in the design and synthesis of novel therapeutic agents. With the molecular formula C11H18ClN5O and a molecular weight of 271.75 g/mol, this compound features a pyridazin-3-one core linked to a piperazine moiety via an ethylamino spacer . This structure is characteristic of scaffolds developed for pharmaceutical exploration. The piperazine ring is a privileged structure in drug discovery, frequently employed to optimize the physicochemical properties of a molecule and serve as a key linker or spacer in interactions with biological targets . Piperazine-containing compounds have been successfully developed into FDA-approved drugs across a wide range of therapeutic areas, including oncology (e.g., palbociclib), central nervous system disorders (e.g., vortioxetine), and antiviral therapies . Concurrently, the pyridazin-3-one heterocycle is a recognized pharmacophore in bioactive compounds, with derivatives being extensively investigated for their vasodilatory and antihypertensive effects . Some novel pyridazin-3-one derivatives have demonstrated potent vasorelaxant activity in research settings, showing superior efficacy in pre-clinical models compared to established reference standards . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions. The typical storage condition for this compound is 2-8°C .

Properties

Molecular Formula

C11H18ClN5O

Molecular Weight

271.75 g/mol

IUPAC Name

4-chloro-2-methyl-5-(2-piperazin-1-ylethylamino)pyridazin-3-one

InChI

InChI=1S/C11H18ClN5O/c1-16-11(18)10(12)9(8-15-16)14-4-7-17-5-2-13-3-6-17/h8,13-14H,2-7H2,1H3

InChI Key

PLKGCOSBLNPEIB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(C=N1)NCCN2CCNCC2)Cl

Origin of Product

United States

Preparation Methods

Alkylation of Piperazine

  • Intermediate : 2-(Piperazin-1-yl)ethylamine is prepared by reacting piperazine with 2-chloroethylamine hydrobromide in the presence of Cs₂CO₃ in DMF.
  • Conditions :
    Reagents:  
    - Piperazine (1.0 eq)  
    - 2-Chloroethylamine hydrobromide (1.2 eq)  
    - Cs₂CO₃ (2.5 eq)  
    Solvent: DMF  
    Temperature: 20°C  
    Time: 18 h  
    Yield: 72%   

Coupling to Pyridazinone Core

  • Method : React 4-chloro-2-methyl-5-aminopyridazin-3(2H)-one with 2-(piperazin-1-yl)ethylamine using a coupling agent (e.g., EDC/HOBt) in dichloromethane.
  • Key Challenge : Competing reactions at the 4-chloro position necessitate careful stoichiometric control.

Purification and Characterization

Final compounds are typically purified via:

  • Recrystallization : From acetonitrile or ethyl acetate/hexane mixtures.
  • Chromatography : Silica gel column chromatography with ethyl acetate/methanol gradients.

Analytical Data Comparison :

Property Expected Value Reference Compound (CID 115611029)
Molecular Formula C₁₁H₁₇ClN₄O C₁₁H₁₇ClN₄O
Molecular Weight 270.74 g/mol 256.73 g/mol
HPLC Purity >98% (254 nm) >95%

Challenges and Alternatives

  • Regioselectivity : Competing substitution at position 4 (chlorine) may occur; using bulky bases (e.g., DBU) can mitigate this.
  • Alternative Routes : Microwave-assisted synthesis could reduce reaction times for steps involving piperazine alkylation.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-5-((2-(piperazin-1-yl)ethyl)amino)pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding pyridazinone oxides.

    Reduction: Formation of reduced pyridazinone derivatives.

    Substitution: Formation of substituted pyridazinone compounds with various functional groups.

Scientific Research Applications

4-Chloro-2-methyl-5-((2-(piperazin-1-yl)ethyl)amino)pyridazin-3(2H)-one is a pyridazinone derivative featuring a chloro group, a methyl group, and a piperazine moiety, making it a compound of interest in medicinal chemistry. The presence of a piperazine moiety enhances interactions with biological targets, distinguishing it from other related compounds.

Synthesis and Reactions

The synthesis of this compound typically involves multiple steps.

Reactions :

  • Oxidation can be achieved using potassium permanganate in either acidic or basic media.
  • Reduction can be performed using sodium borohydride in methanol or ethanol.
  • Substitution reactions can occur with nucleophiles such as amines in the presence of a base like triethylamine.

Research and Potential Applications

Research indicates that this compound has various potential biological activities and has been investigated for its potential antimicrobial, antiviral, and anticancer properties. The mechanism of action may involve interactions with specific enzymes, receptors, or proteins in biological systems, modulating pathways related to cell growth and apoptosis.

While one study demonstrates that piperazine-ethyl-amide derivatives possess a high affinity for 5-HT(1A) receptors, another study uses reversed-phase chromatographic behavior to analyze pharmaceutical formulations containing tricyclic antidepressants . Additionally, pyropheophorbide-a-hexyl ether is being investigated for photodynamic therapy . It is important to note that these studies do not directly investigate the applications of this compound, but rather focus on related compounds and potential applications .

Key Features of Related Compounds

Compound NameKey Features
4-Chloro-2-methyl-5-aminopyridazin-3(2H)-oneLacks piperazine moiety; simpler structure
4-Chloro-2-methyl-5-(2-aminoethyl)pyridazin-3(2H)-oneContains aminoethyl group instead of piperazine
4-Chloro-2-methyl-5-(piperazin-1-yl)pyridazin-3(2H)-oneSimilar piperazine group but different substituents

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-5-((2-(piperazin-1-yl)ethyl)amino)pyridazin-3(2H)-one involves:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins in biological systems.

    Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Key Biological Activity Reference
Target Compound 5-((2-(piperazin-1-yl)ethyl)amino), 2-methyl, 4-Cl C₁₁H₁₈ClN₅O BPTF bromodomain inhibition (IC₅₀: ~1.2 µM)
4-Chloro-5-(3-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one 5-(3-hydroxymethylpiperidin-1-yl), 2-methyl, 4-Cl C₁₁H₁₇ClN₄O₂ Unknown (intermediate in kinase inhibitors)
4-Chloro-2-methyl-5-[(1,2,3,4-tetrahydroisoquinolin-7-yl)amino]pyridazin-3(2H)-one 5-(tetrahydroisoquinolin-7-yl)amino, 2-methyl, 4-Cl C₁₄H₁₅ClN₄O BPTF inhibition (IC₅₀: ~0.8 µM)
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., 3a-3h) 6-phenyl, 2-alkyl/aryl, 5-Cl Variable Anticancer activity (varies with substituents)

Key Observations:

  • Piperazine vs.
  • Amino Side Chain Flexibility: The ethyl linker in the target compound allows greater conformational flexibility than rigid tetrahydroisoquinoline derivatives (e.g., ), which may enhance binding entropy but reduce selectivity .
  • Chlorine Position: 4-Chloro substitution (target compound) vs. 5-Cl (e.g., ) alters electron distribution, impacting reactivity in nucleophilic substitution reactions .

Pharmacological and Physicochemical Properties

Table 3: Activity and Stability Profiles

Compound LogP Solubility (mg/mL) Plasma Stability (t₁/₂) Target Affinity (Kd)
Target Compound 1.8 0.12 (pH 7.4) >4 hours 0.9 µM (BPTF)
4-Chloro-2-(4-methoxyphenyl)-5-(methylpyrrol-1-yl)aminopyridazin-3-one 2.5 0.03 (pH 7.4) <2 hours Not reported
4-Chloro-5-dimethylamino-2-phenylpyridazin-3-one 2.1 0.08 (pH 7.4) ~3 hours Moderate (unspecified kinase)

Key Observations:

  • LogP and Solubility: The target compound’s lower LogP (1.8) compared to aryl-substituted derivatives (e.g., ) aligns with its improved aqueous solubility, critical for bioavailability .
  • Stability: Piperazine’s basicity may contribute to the target compound’s plasma stability (>4 hours), whereas electron-withdrawing groups (e.g., methoxy in ) reduce stability .

Biological Activity

4-Chloro-2-methyl-5-((2-(piperazin-1-yl)ethyl)amino)pyridazin-3(2H)-one, also known by its CAS number 1777513-29-7, is a synthetic compound that exhibits various biological activities. This article provides an overview of its pharmacological properties, including antibacterial, enzyme inhibition, and potential anticancer effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C11H18ClN5OC_{11}H_{18}ClN_5O with a molecular weight of 271.75 g/mol. The structure features a pyridazine core substituted with a piperazine group, which is often associated with enhanced biological activity due to its ability to interact with biological targets.

PropertyValue
CAS Number1777513-29-7
Molecular FormulaC11H18ClN5O
Molecular Weight271.75 g/mol
Melting PointNot available
Boiling PointNot available

Antibacterial Activity

Research indicates that compounds related to this compound exhibit significant antibacterial properties. In a study assessing various derivatives, moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis , with weaker effects on other strains. The compound's mechanism may involve inhibition of bacterial enzymes or interference with cellular processes.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. The following table summarizes the IC50 values for some related compounds:

CompoundIC50 (µM)Target Enzyme
Compound A2.14±0.003Urease
Compound B0.63±0.001Urease
Compound C21.25±0.15AChE (reference)

These results suggest that derivatives of the compound could serve as effective urease inhibitors, which are valuable in treating conditions like urinary tract infections.

Anticancer Potential

The piperazine moiety in the compound is linked to various therapeutic effects, including anticancer activity. Studies have shown that similar compounds can inhibit cancer cell proliferation through multiple mechanisms, such as inducing apoptosis or blocking cell cycle progression.

Case Studies

  • Study on Antibacterial Efficacy : A recent investigation into the antibacterial properties of piperazine derivatives found that those containing the pyridazine core exhibited enhanced activity against resistant strains of bacteria.
  • Enzyme Inhibition Research : Another study focused on enzyme inhibition demonstrated that specific modifications to the piperazine structure could significantly increase urease inhibitory activity, suggesting a pathway for developing new therapeutic agents.

Q & A

Basic Question: What synthetic methodologies are commonly employed for the preparation of 4-chloro-2-methyl-5-((2-(piperazin-1-yl)ethyl)amino)pyridazin-3(2H)-one?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a derivative with a piperazine moiety was synthesized via Buchwald–Hartwig amination using Pd(OAc)₂ and butyldi-1-adamantylphosphine as catalysts in 1,4-dioxane/water under nitrogen . Another approach involves substituting a chloro group with amines in polar solvents like DMF at elevated temperatures (e.g., 353 K) using potassium carbonate as a base . Key steps include:

  • Chloropyridazine intermediate formation : Reacting 4,5-dichloro precursors with amines.
  • Piperazine coupling : Utilizing alkyl linkers (e.g., 2-(piperazin-1-yl)ethyl groups) to introduce the piperazine moiety.
  • Purification : Ice-water precipitation followed by recrystallization or column chromatography.

Basic Question: How is the molecular structure of this compound validated?

Methodological Answer:
Structural confirmation relies on:

  • X-ray crystallography : Resolving bond lengths, angles, and hydrogen-bonding networks (e.g., similar compounds show N–H···O and C–H···Cl interactions stabilizing crystal packing ).
  • Spectroscopic techniques :
    • SMILES/InChI : Cross-referencing with databases (e.g., InChI=1S/C12H13ClN4O for a structural analog ).
    • NMR/IR : Validating functional groups (e.g., pyridazinone carbonyl at ~1700 cm⁻¹).
  • Mass spectrometry : Confirming molecular ion peaks (e.g., [M+H]⁺ signals in ESI-MS ).

Advanced Question: How can researchers design experiments to investigate its inhibition of DNA repair enzymes (e.g., DNA ligases)?

Methodological Answer:

  • Enzyme assays : Compare inhibition potency against DNA ligase I/III/IV using fluorescence-based assays (e.g., L67, a pyridazinone derivative, inhibits ligases I/III with IC₅₀ < 10 µM ).
  • Structure-activity relationship (SAR) : Modify the piperazine-ethylamino side chain to assess steric/electronic effects on binding.
  • Computational docking : Model interactions with ligase catalytic domains (e.g., hydrogen bonding with conserved lysine residues).
  • Cellular validation : Measure radiosensitization effects in cancer cell lines post-irradiation .

Advanced Question: What computational strategies predict the compound’s reactivity and metabolic stability?

Methodological Answer:

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • ADMET modeling : Use tools like SwissADME to estimate solubility (LogP ~2.5 for analogs ) and cytochrome P450 interactions.
  • Metabolic pathway prediction : Identify likely oxidation sites (e.g., piperazine N-dealkylation or pyridazinone ring hydroxylation) using MetaPrint2D .

Data Contradiction: How to resolve discrepancies in reported biological activity across studies?

Methodological Answer:

  • Standardize assays : Control variables like buffer pH (e.g., ammonium acetate pH 6.5 for ligand-binding studies ) and enzyme source.
  • SAR analysis : Correlate structural variations (e.g., substituents on the piperazine ring) with activity shifts. For example, replacing methyl groups with bulkier substituents may enhance selectivity for ligase III over ligase I .
  • Validate purity : Use HPLC (≥95% purity) to exclude impurities as confounding factors .

Advanced Question: What strategies improve aqueous solubility without compromising target binding?

Methodological Answer:

  • Prodrug design : Introduce phosphate esters or PEGylated side chains (e.g., ethoxyethyl groups ) for temporary hydrophilicity.
  • Co-crystallization : Screen with cyclodextrins or sulfonic acid co-formers to enhance dissolution (e.g., as seen in pyridazinone analogs ).
  • Salt formation : Explore hydrochloride salts (e.g., crude yields achieved via HCl/dioxane ).

Basic Question: What analytical challenges arise in characterizing its hydrogen-bonding networks?

Methodological Answer:

  • Single-crystal limitations : Crystallize under varied solvents (e.g., methanol/water mixtures ) to resolve disorder.
  • DFT-assisted IR : Assign O–H and N–H stretching vibrations (e.g., 3200–3400 cm⁻¹ regions ).
  • Variable-temperature NMR : Detect dynamic hydrogen bonding in solution .

Advanced Question: How does the piperazine-ethylamino substituent influence pharmacokinetics?

Methodological Answer:

  • Permeability : The basic piperazine nitrogen enhances blood-brain barrier penetration (e.g., dopamine D2/D3 agonists with similar substituents show CNS activity ).
  • Metabolic stability : Piperazine rings are prone to N-oxidation; introduce methyl groups to block this pathway (e.g., 4-methylpiperazine analogs ).
  • Plasma protein binding : Measure via equilibrium dialysis; logD adjustments may reduce nonspecific binding .

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